2-Methoxyisonicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of nucleoside modifications, specifically 2',4'-constrained 2'O-methoxyethyl (cMOE) and 2',4'-constrained 2'O-ethyl (cEt) nucleoside phosphoramidites, has been reported to be efficiently accomplished starting from commercially available diacetone allofuranose . The process utilized a 2-naphthylmethyl protecting group, which provided crystalline intermediates that could be deprotected under mild conditions. A key step in the synthesis involved a mono-TBDPS-protected diol intermediate that facilitated the synthesis due to its crystallinity. For the cEt nucleosides, the introduction of the methyl group was achieved in a stereoselective manner, and the ring closure of the 2'-hydroxyl group onto a secondary mesylate leaving group was performed with clean inversion of stereochemistry under mild conditions. The synthesis of all four nucleobase-modified phosphoramidites (thymine, 5-methylcytosine, adenine, and guanine) for the S-cEt modification was accomplished on a multigram scale .
Molecular Structure Analysis
The molecular structure of the synthesized nucleoside modifications was not directly reported in the provided papers. However, the biophysical evaluation of the cMOE- and cEt-containing oligonucleotides indicated that they possess hybridization and mismatch discrimination attributes similar to those of locked nucleic acid (LNA) . This suggests that the molecular structure of these modifications allows them to maintain the desirable properties of LNA while offering improved resistance to exonuclease digestion.
Chemical Reactions Analysis
An I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans has been observed, leading to the formation of substituted butenolides . This reaction demonstrates the potential for chemical transformations involving the cleavage of methyl-oxygen bonds in methoxy-containing compounds. The subsequent carbon-carbon bond formation occurred at the 5-position, and the structures of the final products were confirmed by X-ray diffraction study .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized nucleoside modifications, cMOE and cEt, were evaluated biophysically. The oligonucleotides containing these modifications displayed improved resistance to exonuclease digestion compared to their unmodified counterparts. This suggests that the physical and chemical properties of these modifications confer a higher stability to the oligonucleotides, which is a desirable trait for therapeutic applications . The exact physical properties such as melting point, solubility, and stability under various conditions were not detailed in the provided papers.
Scientific Research Applications
1. Thermodynamic and Ultrasonic Studies
2-Methoxyisonicotinaldehyde (and similar compounds) have been studied in the context of their physical properties. For instance, Begum et al. (2013) explored the thermodynamic and ultrasonic properties of binary liquid mixtures involving anisaldehyde and alkoxyethanols, which include 2-methoxy ethanol. Their study provides insights into the molar volume, adiabatic compressibility, intermolecular free length, and hydrogen bonding in these mixtures (Begum et al., 2013).
2. Synthesis and Industrial Applications
The synthesis of derivatives of 2-Methoxyisonicotinaldehyde, such as 4-Methoxysalicylaldehyde, has been explored for their industrial applications. Jin et al. (2012) discussed the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, highlighting its use in the preparation of organic compounds, drugs, and therapeutic agents (Jin et al., 2012).
3. Molecular Interaction Studies
Research by Wu and Brutschy (2004) investigated the clusters of 2-methoxyphenol (closely related to 2-Methoxyisonicotinaldehyde) with water molecules, revealing insights into molecular interactions and hydrogen bonding. Such studies are crucial for understanding the behavior of these compounds at the molecular level (Wu & Brutschy, 2004).
4. Analytical Chemistry and Catalytic Applications
In the field of analytical chemistry, the development of chemosensors using derivatives of 2-Methoxyisonicotinaldehyde has been researched. Gao et al. (2014) created a chemosensor for the detection of copper ions, demonstrating the utility of these compounds in sensing applications (Gao et al., 2014).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-methoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKNCWQVHJMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376647 | |
Record name | 2-methoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyisonicotinaldehyde | |
CAS RN |
72716-87-1 | |
Record name | 2-methoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyisonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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